molecular formula C20H23N3O7 B14412578 N-Benzoyl-2'-O-oxolan-2-ylcytidine CAS No. 87865-87-0

N-Benzoyl-2'-O-oxolan-2-ylcytidine

Cat. No.: B14412578
CAS No.: 87865-87-0
M. Wt: 417.4 g/mol
InChI Key: KQGIYHYGPNHJCG-RWNSOOOGSA-N
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Description

N-Benzoyl-2'-O-oxolan-2-ylcytidine is a modified nucleoside derivative characterized by a benzoyl group at the N4 position of cytidine and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at the 2'-hydroxyl group. This structural modification enhances stability and alters physicochemical properties, making it valuable in oligonucleotide synthesis and antiviral research. The benzoyl group serves as a protective moiety during synthesis, while the 2'-O-oxolan-2-yl modification likely improves RNA-binding affinity or nuclease resistance, similar to 2'-O-methyl or 2'-deoxy analogs .

Properties

CAS No.

87865-87-0

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(oxolan-2-yloxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C20H23N3O7/c24-11-13-16(25)17(30-15-7-4-10-28-15)19(29-13)23-9-8-14(22-20(23)27)21-18(26)12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,19,24-25H,4,7,10-11H2,(H,21,22,26,27)/t13-,15?,16-,17-,19-/m1/s1

InChI Key

KQGIYHYGPNHJCG-RWNSOOOGSA-N

Isomeric SMILES

C1CC(OC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1CC(OC1)OC2C(C(OC2N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-O-oxolan-2-ylcytidine typically involves the benzoylation of cytidine derivatives. One common method includes the reaction of cytidine with benzoyl chloride in the presence of a base such as pyridine. The oxolan ring can be introduced through a subsequent reaction with an appropriate oxirane derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of N-Benzoyl-2’-O-oxolan-2-ylcytidine may involve large-scale benzoylation and oxolan ring formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-O-oxolan-2-ylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl ketones, while reduction can produce benzoyl alcohols .

Scientific Research Applications

N-Benzoyl-2’-O-oxolan-2-ylcytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-O-oxolan-2-ylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of nucleic acid replication and transcription. This can result in the suppression of viral replication or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-Benzoyl-2'-O-oxolan-2-ylcytidine and related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Applications Synthetic Pathway
This compound 2'-O-oxolan-2-yl, N4-benzoyl Not explicitly stated ~361–569* Oligonucleotide synthesis, antiviral agents Likely via cycloaddition or nucleophilic substitution
N-Benzoyl-2'-deoxycytidine (CAS 4836-13-9) 2'-deoxy, N4-benzoyl C₁₆H₁₇N₃O₅ 331.33 Nucleoside analog synthesis Enzymatic acylation or chemical protection
N-Benzoyl-3'-O-levulinyl-β-L-2'-deoxycytidine 3'-O-levulinyl, N4-benzoyl Not explicitly stated ~500 (estimated) Regioselective enzymatic acylation studies Enzymatic acylation with levulinyl groups
N-Benzoyl-2'-O-methylcytidine (CAS 52571-45-6) 2'-O-methyl, N4-benzoyl C₁₇H₁₉N₃O₆ 361.35 RNA interference, antisense oligonucleotides Methylation of 2'-OH followed by benzoylation
N-Benzoyl-5'-O-TBDPS-2'-deoxycytidine (CAS 139244-40-9) 5'-O-TBDPS, N4-benzoyl C₃₂H₃₅N₃O₅Si 569.72 Solid-phase oligonucleotide synthesis Silyl protection at 5'-OH

*Estimated based on analogs (e.g., 2'-O-methyl derivative: 361.35; 5'-O-TBDPS derivative: 569.72).

Key Findings:

3'-O-levulinyl derivatives () are intermediates in regioselective enzymatic acylation studies but lack the 2'-modification critical for RNA-targeting applications.

Synthetic Methods: Cycloaddition reactions (e.g., bromonitrile oxide with oxazanorbornene) are pivotal for generating heterocyclic scaffolds in analogs like 4a,b (–5). N-Benzoyl-2'-deoxycytidine is synthesized via direct benzoylation of 2'-deoxycytidine, achieving ≥98% purity ().

Physicochemical Properties: Solubility in methanol (50 mg/mL for N-Benzoyl-2'-deoxycytidine) suggests polar aprotic solvents are optimal for handling . Silyl-protected derivatives (e.g., 5'-O-TBDPS) exhibit higher molecular weights (~569.72) and are tailored for solid-phase synthesis .

Biological Relevance: 2'-O-methyl and 2'-O-oxolan-2-yl modifications are associated with improved binding to complementary RNA strands, as seen in antisense oligonucleotides .

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